(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone
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Overview
Description
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features an amino group and three methyl groups attached to the thieno[2,3-b]pyridine ring, as well as a methanone group linked to a 4-methylphenyl moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution yields a chalcone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone .
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone .
Uniqueness
Compared to similar compounds, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone is unique due to the presence of three methyl groups on the thieno[2,3-b]pyridine ring and a 4-methylphenyl moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-9-5-7-13(8-6-9)16(21)17-15(19)14-11(3)10(2)12(4)20-18(14)22-17/h5-8H,19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCIMSFPRHLTQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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